6-amino-3-bromo-4-methylpyridin-2-ol is an organic compound belonging to the pyridine family. It features a bromine atom at the third position, an amino group at the sixth position, and a hydroxyl group at the second position of the pyridine ring. The compound has a molecular formula of CHBrNO and a molecular weight of 203.04 g/mol. Its structure allows for diverse chemical reactivity and potential biological activity, making it a subject of interest in both synthetic chemistry and medicinal research.
There is no scientific research available on the mechanism of action for this compound.
Due to the lack of information, it is impossible to determine the safety or hazards associated with this compound.
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
The biological activity of 6-amino-3-bromo-4-methylpyridin-2-ol is of significant interest due to its potential pharmacological properties. Preliminary studies suggest that it may exhibit antimicrobial and anticancer activities. The amino and hydroxyl groups can interact with biological targets, influencing enzyme activity and receptor binding, which may lead to therapeutic effects .
Synthesis of 6-amino-3-bromo-4-methylpyridin-2-ol typically involves:
These processes can be conducted under controlled temperature and pressure conditions to optimize yield and purity .
6-amino-3-bromo-4-methylpyridin-2-ol has several applications:
Interaction studies focus on understanding how 6-amino-3-bromo-4-methylpyridin-2-ol interacts with biological molecules. Its amino and hydroxyl groups facilitate hydrogen bonding, while the bromine atom can participate in halogen bonding. These interactions may modulate enzyme activity and receptor binding, contributing to its pharmacological effects .
Several compounds share structural similarities with 6-amino-3-bromo-4-methylpyridin-2-ol. Notable examples include:
Compound Name | Structural Features |
---|---|
5-amino-3-bromo-4-methylpyridin-2-one | Amino group at position 5 |
3-bromo-4-methylpyridin-2-ol | Hydroxyl group at position 2 |
3-bromo-2-hydroxy-pyridine | Hydroxyl group at position 2 |
5-amino-picoline | Amino group at position 5 |
The uniqueness of 6-amino-3-bromo-4-methylpyridin-2-ol lies in its specific functional group arrangement, which influences its reactivity and biological activity compared to similar compounds. The presence of both an amino and hydroxyl group on the pyridine ring provides distinct pathways for